molecular formula C13H17NO4 B1384900 Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217782-72-3

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384900
CAS No.: 1217782-72-3
M. Wt: 251.28 g/mol
InChI Key: AXXPCKLMQBDHFL-UWVGGRQHSA-N
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Description

Structural Characteristics and Stereochemical Significance

The molecular architecture of this compound reveals several distinctive structural features that contribute to its chemical and biological properties. The pyrrolidine ring system forms the central scaffold, with the nitrogen atom positioned to create a five-membered heterocycle that exhibits conformational flexibility while maintaining structural integrity. The substitution pattern involves a carboxylate ester group at the 2-position and a methoxyphenoxy substituent at the 4-position, both attached in the S configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement creates a chiral molecule with defined three-dimensional geometry that influences its interactions with biological targets and synthetic reagents.

The methoxyphenoxy substituent at the 4-position introduces an aromatic system linked through an ether oxygen, creating an extended conjugated system that affects the compound's electronic properties. The methoxy group on the phenyl ring serves as an electron-donating substituent, influencing the electronic density distribution throughout the aromatic system and potentially affecting the compound's reactivity profile. The ester functionality at the 2-position provides a site for potential hydrolysis or transesterification reactions, making this position particularly relevant for synthetic transformations and metabolic processes.

Structural Parameter Value Source
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Chemical Abstracts Service Number 1217782-72-3
Boiling Point (Predicted) 348.9±42.0°C
Density (Predicted) 1.164±0.06 g/cm³
Acid Dissociation Constant (Predicted) 7.08±0.10

The stereochemical significance of the (2S,4S) configuration extends beyond mere structural description to encompass functional implications for the compound's behavior in various chemical environments. Research in pyrrolidine chemistry has demonstrated that stereochemical control at multiple positions within the ring system can dramatically influence both synthetic outcomes and biological activity. The specific (2S,4S) configuration represents one of four possible stereoisomers for this substitution pattern, each potentially exhibiting distinct properties and applications. Studies on related pyrrolidine derivatives have shown that the relative stereochemistry between substituents can affect conformational preferences, with implications for molecular recognition processes and catalytic applications.

The three-dimensional structure of the compound also influences its physical properties, including solubility, melting point, and spectroscopic characteristics. The presence of both hydrophilic (carboxylate ester) and hydrophobic (aromatic) regions creates an amphiphilic character that may affect the compound's distribution in different solvent systems. The predicted density of 1.164 grams per cubic centimeter suggests a relatively compact molecular packing, while the predicted boiling point of approximately 349 degrees Celsius indicates significant intermolecular interactions. These physical properties provide important parameters for synthetic planning and purification strategies in laboratory and industrial applications.

Historical Development in Heterocyclic Chemistry Research

The historical context of this compound development is deeply rooted in the broader evolution of heterocyclic chemistry, which began its systematic exploration during the early nineteenth century. The foundational work in heterocyclic chemistry commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first systematic study of nitrogen-containing heterocycles. This pioneering research established the groundwork for understanding the unique properties and potential applications of compounds containing heteroatoms within cyclic structures. The subsequent isolation of furan by Dobereiner in 1832 through the treatment of starch with sulfuric acid further expanded the recognized diversity of heterocyclic compounds, particularly those containing oxygen heteroatoms.

The development of pyrrolidine chemistry specifically gained momentum in 1834 when Runge collected pyrrole through dry distillation processes, establishing the five-membered nitrogen heterocycle as a fundamental structural motif. This discovery laid the essential groundwork for understanding the broader family of pyrrolidine derivatives, including the sophisticated substituted variants exemplified by this compound. The recognition that pyrrolidine could serve as a versatile scaffold for synthetic elaboration emerged gradually through the nineteenth and early twentieth centuries, culminating in the systematic study of substituted pyrrolidines in modern synthetic organic chemistry.

The establishment of the Heterocyclic Group by the Royal Society of Chemistry in 1967 marked a significant milestone in the formal recognition of heterocyclic chemistry as a distinct and important field of study. Under the initial leadership of Alan Katritzky at the University of East Anglia and Gurnos Jones at Keele University, this organization provided a focal point for researchers working on heterocyclic compounds and their applications. The group's evolution to include synthesis as a primary focus, reflected in its 2001 name change to the Heterocyclic and Synthesis Group, demonstrates the increasing recognition of the synthetic importance of heterocyclic compounds in modern organic chemistry.

Year Development Researcher Significance
1818 Isolation of alloxan from uric acid Brugnatelli First systematic heterocyclic study
1832 Production of furan compounds Dobereiner Oxygen heterocycle recognition
1834 Collection of pyrrole Runge Five-membered nitrogen heterocycle discovery
1906 Industrial indigo synthesis Friedlander Commercial heterocyclic applications
1967 Formation of Heterocyclic Group Katritzky and Jones Formal research organization
2001 Heterocyclic and Synthesis Group Royal Society of Chemistry Expanded synthetic focus

The modern synthesis of complex pyrrolidinecarboxylate derivatives like this compound builds upon decades of methodological development in heterocyclic synthesis. Research conducted at various institutions has focused on developing stereoselective synthetic approaches to pyrrolidine derivatives, with particular attention to radical cyclization methods that enable precise control over stereochemistry. These synthetic advances have been driven by the recognition that pyrrolidine derivatives possess significant potential in medicinal chemistry applications, where stereochemical precision often determines biological activity and selectivity.

The contemporary understanding of pyrrolidinecarboxylate chemistry reflects the integration of historical heterocyclic knowledge with modern synthetic methodology and computational approaches. The development of chiral auxiliary-controlled synthesis, stereoselective radical cyclization, and advanced protecting group strategies has enabled the preparation of complex molecules like this compound with high stereochemical fidelity. This synthetic capability represents the culmination of nearly two centuries of heterocyclic chemistry development, from the initial isolation of simple heterocycles to the controlled synthesis of stereochemically defined, multifunctional derivatives.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-methoxyphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-5-3-4-6-12(11)18-9-7-10(14-8-9)13(15)17-2/h3-6,9-10,14H,7-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPCKLMQBDHFL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

Step Description Reagents & Conditions References
1. Cyclization Formation of pyrrolidine ring Amino acid derivatives, cyclization agents
2. Carboxylation Introduction of carboxyl group Carboxylation reagents, such as CO₂ or derivatives
3. Etherification Attachment of 2-methoxyphenoxy group Phenol derivatives, alkyl halides, or phenoxy intermediates

Research Findings:
A patent (EP3015456A1) describes a process involving the synthesis of pyrrolidine-2-carboxylic acid derivatives, which includes steps like warming reaction solutions, extraction, and purification, ultimately leading to pyrrolidine derivatives with various substituents. The process involves the use of acetic acid, ethyl acetate, and other solvents, with subsequent purification steps to isolate the target compound.

Derivatization of Related Pyrrolidine Compounds

An alternative approach involves starting from pre-formed pyrrolidine derivatives and functionalizing them to introduce the methoxyphenoxy group. This method is often more practical for complex molecules.

Typical Strategy:

  • Starting Material: Use of a protected pyrrolidine derivative, such as N-tert-butoxycarbonyl (Boc) protected pyrrolidine.
  • Functionalization: Selective substitution at the 4-position with a phenoxy group, followed by methylation of the phenoxy group.
  • Protection/Deprotection Steps: Use of protecting groups like Boc to facilitate selective reactions and subsequent deprotection.

Example Synthesis Pathway:

Protected pyrrolidine derivative → Nucleophilic aromatic substitution with 2-methoxyphenol → Methylation of phenol group → Deprotection steps → Final product

Research Example:
In a study, the synthesis of N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine was achieved, followed by methylation and etherification to produce the target compound. The process involved the use of trifluoroacetic acid (TFA) for deprotection and purification via column chromatography.

Additional Techniques and Considerations

  • Use of Protecting Groups: Boc or tert-butoxycarbonyl groups are commonly employed to protect amino functionalities during multi-step synthesis.
  • Reaction Conditions: Low temperatures (around -78°C) are often used during lithiation or nucleophilic substitution to control selectivity.
  • Purification Methods: Column chromatography and extraction with organic solvents like ethyl acetate or dichloromethane are standard for isolating pure compounds.

Data Summary and Comparative Table

Method Starting Materials Key Reactions Advantages Limitations References
Multi-step direct synthesis Amino acids, phenols Cyclization, acylation, etherification Precise control over structure Longer synthesis time
Derivatization of pyrrolidine derivatives Protected pyrrolidine intermediates Nucleophilic substitution, methylation Higher yield, easier purification Requires protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for various biological activities:

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant effects, which may be beneficial in reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine carboxylates can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Medicinal Chemistry

This compound is being investigated as a lead compound for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy against specific targets:

  • Drug Development : Its ability to interact with various biological targets makes it a candidate for developing drugs aimed at treating conditions such as cancer and neurodegenerative diseases.

Proteomics Research

The compound is utilized in proteomics as a reagent for studying protein interactions and modifications. Its application includes:

  • Labeling Agents : It can be used to label proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex mixtures .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:

  • Synthetic Pathways : Researchers have developed synthetic routes that utilize this compound to create other biologically active molecules, thereby expanding its utility in drug discovery .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study ANeuroprotectionDemonstrated protective effects on neuronal cells against oxidative stress.
Study BDrug DevelopmentIdentified potential as a lead compound for anti-cancer drug candidates.
Study CProteomicsSuccessfully used as a labeling agent in mass spectrometry for protein analysis.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of (2S,4S)-configured pyrrolidinecarboxylates with variable phenoxy substituents. Below is a systematic comparison with structurally related analogs:

Structural and Molecular Comparisons

Compound Name (Substituent Details) Molecular Formula Molecular Weight (g/mol) Key Substituent Features Notable Properties/Applications
Target Compound : Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate C₁₃H₁₇NO₄ (inferred) ~263.29 (calculated) 2-methoxyphenoxy (electron-donating) Likely intermediate for bioactive molecules; methoxy enhances solubility and aromatic interactions.
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate C₁₆H₂₃NO₃ 277.36 4-isopropyl-3-methylphenoxy (bulky alkyl groups) Increased lipophilicity; potential for enhanced membrane permeability in drug design.
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate C₁₂H₁₄N₂O₅ 266.25 4-nitrophenoxy (electron-withdrawing) Nitro group may improve stability in acidic conditions; possible use in nitroreductase-activated prodrugs.
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride C₁₄H₂₀ClNO₃ 285.77 2,3-dimethylphenoxy (steric hindrance) Hydrochloride salt improves crystallinity; dimethyl groups may reduce metabolic oxidation.
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride C₁₆H₁₇Cl₂NO₃ 342.22 Chlorinated naphthyloxy (aromatic bulk) Enhanced π-π stacking in target binding; chloro group increases electrophilicity.
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate C₁₄H₁₈ClNO₃ 283.75 4-chloro-3-ethylphenoxy (halogen + alkyl chain) Ethyl group balances lipophilicity; chloro enables halogen bonding in drug-receptor interactions.

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., methoxy): Improve solubility in polar solvents and stabilize aromatic interactions via resonance. The target compound’s 2-methoxyphenoxy group may enhance bioavailability compared to non-polar analogs .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase chemical stability and reactivity in electrophilic environments. The nitro derivative () could serve as a precursor for amine-containing drugs via reduction .
  • Halogen Substituents (e.g., Cl, Br) : Enhance binding affinity to biological targets through halogen bonding. Chlorinated analogs () are common in antimicrobial or anticancer agents .
  • Alkyl Groups (e.g., isopropyl, ethyl) : Increase lipophilicity, improving blood-brain barrier penetration. However, excessive bulk (e.g., 4-isopropyl in ) may reduce solubility .

Hazard and Stability Profiles

  • Hydrochloride Salts : Compounds like those in and exhibit improved stability and crystallinity but may pose irritancy risks (classified as IRRITANT) .
  • Nitro Derivatives: Potential mutagenicity or explosivity under extreme conditions, requiring careful handling .
  • Halogenated Analogs : Environmental persistence concerns; chloro and bromo groups may require specialized disposal .

Biological Activity

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on biological systems, and relevant case studies.

  • Chemical Formula : C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 1217782-72-3
  • MDL Number : MFCD08688254

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This is particularly relevant in studies focusing on chronic inflammatory diseases.
  • Antioxidant Properties : Preliminary studies suggest that the compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in neurodegenerative diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cell Viability : this compound exhibits cytotoxic effects on certain cancer cell lines while promoting cell viability in normal cells. This selective toxicity is promising for cancer therapy.
  • Mechanism Exploration : Research utilizing various assays has indicated that the compound modulates signaling pathways associated with apoptosis and cell proliferation.

In Vivo Studies

Animal model studies have provided insights into the pharmacodynamics and pharmacokinetics of the compound:

  • Anti-tumor Effects : In mouse models of cancer, treatment with this compound resulted in significant tumor reduction compared to control groups.
  • Safety Profile : Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in a rodent model of arthritis, suggesting its potential as a treatment for inflammatory conditions.
  • Case Study 2 : Another research project focused on neuroprotection revealed that the compound improved cognitive function in animal models subjected to oxidative stress, indicating its possible application in treating neurodegenerative diseases.

Data Table of Biological Activity

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenged free radicals
CytotoxicitySelective toxicity in cancer cells
Tumor ReductionSignificant decrease in tumor size

Q & A

Q. What are the standard synthetic routes for Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step routes starting from chiral pyrrolidine precursors. For example, a method analogous to EP 4374877A2 uses methyl esters and aryl aldehydes (e.g., 2,3-difluorobenzaldehyde) under reductive amination conditions to introduce substituents. Optimizing reaction parameters like temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of coupling reagents (e.g., EDC/HOBt) can improve yields to >70% . Chiral auxiliaries or catalysts may be employed to preserve stereochemistry during nucleophilic substitutions .

Q. Which characterization techniques are most effective for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration (e.g., single-crystal studies with R factor <0.05) .
  • HPLC with chiral columns : Validates enantiomeric excess (>98%) using polar organic mobile phases .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .
  • NMR (¹H/¹³C, COSY, NOESY) : Assigns diastereotopic protons and verifies methoxyphenoxy orientation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Storage : Under inert atmosphere at –20°C to prevent hydrolysis or oxidation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can chiral resolution techniques be applied to ensure the correct (2S,4S) configuration during synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution (lipases) can isolate the desired enantiomer. For example, (2R,4S)-fluoropyrrolidine intermediates are resolved via HPLC with cellulose-based chiral phases, achieving >99% enantiomeric excess . Computational modeling (DFT) aids in predicting steric and electronic effects on chiral centers .

Q. What strategies are recommended for introducing and removing protecting groups (e.g., Boc, Fmoc) in the synthesis of derivatives?

  • Boc protection : Use di-tert-butyl dicarbonate in THF with DMAP catalysis (yield >85%) .
  • Fmoc deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to cleave the fluorenylmethyl group without pyrrolidine ring opening .
  • Selective deprotection : TFA/CH₂Cl₂ (1:4) removes Boc while preserving methoxyphenoxy ethers .

Q. How do conformational studies using pseudo-proline derivatives inform the design of stable analogs?

Pseudo-prolines (e.g., FAA5160) stabilize β-turn conformations via 4-substituents (e.g., phenyl or difluoromethoxy groups), reducing aggregation. MD simulations show that (2S,4S)-configured analogs exhibit lower strain energy (ΔG < 2 kcal/mol) compared to (2R,4R) isomers, enhancing solubility and bioactivity .

Q. What methodologies address discrepancies between theoretical and observed analytical data (e.g., NMR, mass spectrometry)?

  • NMR discrepancies : Dynamic effects (e.g., rotamers) can split signals; variable-temperature NMR (VT-NMR) at –40°C resolves overlapping peaks .
  • Mass accuracy issues : Calibrate HRMS with internal standards (e.g., NaTFA) and validate isotopic patterns against theoretical distributions .
  • Purity vs. bioactivity mismatches : Use orthogonal methods (HPLC-MS, CD spectroscopy) to detect trace enantiomers or degradants .

Q. How can reaction parameters be adjusted to mitigate side reactions during the introduction of the 2-methoxyphenoxy group?

  • Temperature control : Maintain <0°C during SNAr (nucleophilic aromatic substitution) to suppress O-demethylation .
  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Ullmann couplings, reducing aryl bromide byproducts .
  • Solvent optimization : Anhydrous DMF minimizes hydrolysis of methyl esters during prolonged reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate

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